

Protocol for quantitative analysis with 4-Morpholineethanol-d4

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Compound of Interest

Compound Name: 4-Morpholineethanol-d4

CAS No.: 1185052-90-7

Cat. No.: B562281

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An Application Note and Protocol for the Quantitative Analysis of 4-Morpholineethanol Using its Deuterated Isotope, **4-Morpholineethanol-d4**, by LC-MS/MS

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 4-Morpholineethanol in pharmaceutical matrices. 4-Morpholineethanol is a significant compound often monitored as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs). Achieving accurate and precise quantification is paramount for ensuring product quality, safety, and regulatory compliance. This protocol leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and the principle of stable isotope dilution using **4-Morpholineethanol-d4** as an internal standard (IS). The use of a deuterated, co-eluting internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.^{[1][2][3]} This document details the underlying principles, step-by-step experimental procedures, and a complete method validation protocol based on ICH

guidelines, designed for immediate application by researchers, analytical scientists, and drug development professionals.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

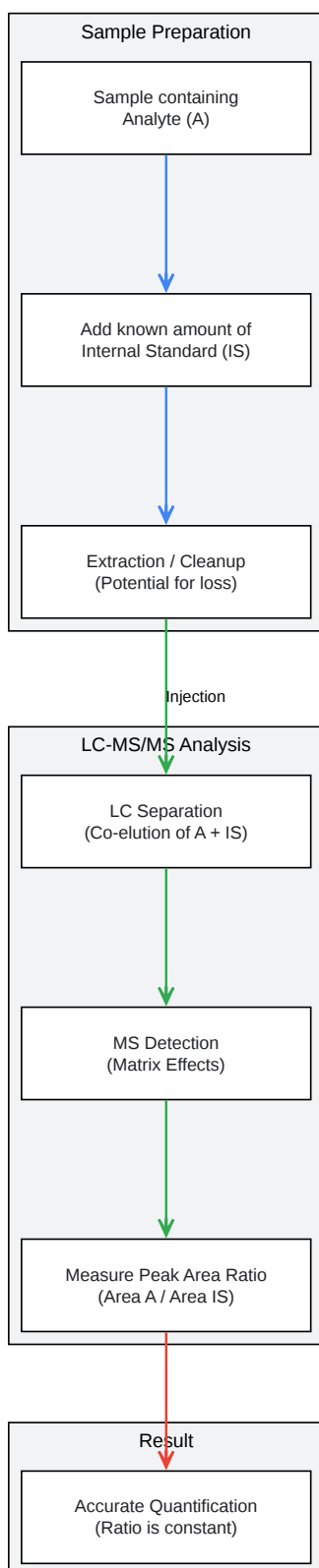
Before detailing the protocol, it is crucial to understand the causality behind selecting a stable isotope-labeled internal standard. Quantitative analysis using mass spectrometry is susceptible to several sources of variability, including sample loss during extraction, ion suppression or enhancement from matrix components, and fluctuations in instrument performance.^[1]

4-Morpholineethanol-d4 is chemically identical to the target analyte, 4-Morpholineethanol, with the only difference being the substitution of four hydrogen atoms with deuterium.^[4] This isotopic substitution results in a 4 Dalton mass shift, making it easily distinguishable by the mass spectrometer, but does not significantly alter its physicochemical properties.^{[1][3]}

The Core Advantages:

- **Co-elution:** The analyte and the internal standard elute from the LC column at virtually the same retention time, ensuring they experience the same matrix effects and ionization conditions simultaneously.
- **Correction for Sample Loss:** By adding a known amount of **4-Morpholineethanol-d4** at the very beginning of the sample preparation process, any physical loss of the analyte during extraction, evaporation, or transfer steps will be mirrored by a proportional loss of the internal standard.
- **Mitigation of Matrix Effects:** Both the analyte and the internal standard are equally affected by ion suppression or enhancement in the MS source.

Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and accurate even if the absolute signal intensity of both compounds varies, providing a highly robust and reliable measurement.



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Caption: Principle of Isotope Dilution for Accurate Quantification.

Analyte and Internal Standard Properties

A clear understanding of the materials is fundamental. The properties of 4-Morpholineethanol and its deuterated analogue are summarized below.

Property	4-Morpholineethanol (Analyte)	4-Morpholineethanol-d4 (Internal Standard)
Synonyms	N-(2-Hydroxyethyl)morpholine	4-(2-Hydroxyethyl)morpholine-d4
CAS Number	622-40-2[5][6]	1185052-90-7[4]
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₆ H ₉ D ₄ NO ₂ [4]
Molecular Weight	131.17 g/mol [5]	135.20 g/mol [4]
Appearance	Colorless Liquid/Oil	Colorless Oil[4]
Storage	Ambient	2-8°C Refrigerator[4]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where adherence to the specified steps and quality of reagents ensures reproducible and accurate results.

Instrumentation, Reagents, and Consumables

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.
- Reagents:
 - 4-Morpholineethanol analytical standard (≥99% purity).
 - **4-Morpholineethanol-d4** (≥98% purity, ≥99% isotopic purity).
 - LC-MS grade Acetonitrile.

- LC-MS grade Methanol.
- LC-MS grade Water.
- Ammonium formate or Formic acid (for mobile phase modification).
- Consumables:
 - Class A volumetric flasks and pipettes.
 - Analytical balance (5-place).
 - HPLC vials with caps and septa.
 - Syringe filters (0.22 µm PTFE or Nylon, as appropriate).
 - LC Column: A column suitable for polar analytes is required. Options include:
 - HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
 - Polar-Embedded Reversed-Phase Column (e.g., Synergi 4u Polar-RP).[7][8]

Preparation of Solutions

Causality Note: Preparing accurate stock and working solutions is the first critical control point of the entire analysis. All solutions should be stored appropriately (e.g., at 2-8°C) and brought to room temperature before use.

- Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Morpholineethanol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water.
- Internal Standard Stock Solution (1 mg/mL): Perform the same procedure as above using the **4-Morpholineethanol-d4** standard.
- Analyte Working Solutions (Calibration Curve): Prepare a series of calibration standards by serially diluting the Analyte Stock Solution. A typical concentration range might be 1 ng/mL to

1000 ng/mL. The diluent should match the final composition of the prepared sample matrix as closely as possible.

- Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Internal Standard Stock Solution to a concentration that will yield a robust signal in the final sample. The chosen concentration should be consistent across all samples, calibrators, and quality controls.

Sample Preparation Protocol

Causality Note: The goal of sample preparation is to extract the analyte from the matrix while removing interferences.[9] The addition of the internal standard at the earliest stage is critical to account for any variability in the extraction efficiency.[2] The following is a general protocol for a pharmaceutical formulation (e.g., a tablet).

- Sample Weighing: Accurately weigh a portion of the homogenized sample (e.g., crushed tablet powder) equivalent to a single dose into a centrifuge tube.
- Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution to the tube.
- Extraction: Add a suitable extraction solvent (e.g., 5 mL of 80:20 Acetonitrile:Water). The choice of solvent should be optimized during method development to ensure complete dissolution of the analyte.
- Homogenization: Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure complete extraction of the analyte.
- Clarification: Centrifuge the sample at $>10,000 \times g$ for 10 minutes to pelletize insoluble excipients.
- Dilution: Transfer a known aliquot of the supernatant to a new tube and dilute as necessary to bring the analyte concentration into the calibrated range.
- Filtration & Transfer: Filter the final diluted sample through a $0.22 \mu\text{m}$ syringe filter directly into an HPLC vial for analysis.

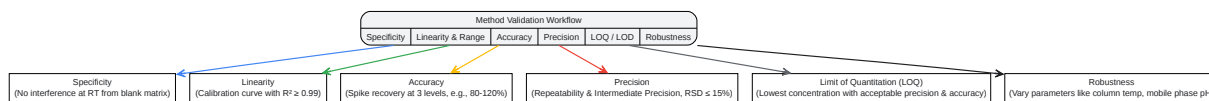
LC-MS/MS Method Parameters

Causality Note: The following parameters are starting points. The mass transitions (precursor → product ions) are the basis of selectivity in MS/MS, ensuring that only the compound of interest is measured.^[10] The collision energy (CE) must be optimized to produce a stable and abundant product ion.

Parameter	Recommended Setting	Rationale
LC Column	HILIC, 2.1 x 100 mm, 1.7 μ m	Excellent retention for polar compounds like 4-Morpholineethanol.
Mobile Phase A	10 mM Ammonium Formate in Water	Provides ions for ESI and buffers the mobile phase.
Mobile Phase B	Acetonitrile	Strong solvent for elution in HILIC mode.
Gradient	95% B \rightarrow 40% B over 5 min	Elutes the analyte with good peak shape.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40°C	Ensures reproducible retention times.
Injection Vol.	5 μ L	Balances sensitivity with peak shape.
Ionization Mode	Electrospray Ionization, Positive (ESI+)	The morpholine nitrogen is easily protonated.
MRM Transition (Analyte)	m/z 132.1 \rightarrow 101.1	[M+H] ⁺ \rightarrow [M+H - CH ₂ CH ₂ OH] ⁺ (Proposed)
MRM Transition (IS)	m/z 136.1 \rightarrow 105.1	[M+D+H] ⁺ \rightarrow [M+D+H - CH ₂ CH ₂ OH] ⁺ (Proposed)
Collision Energy (CE)	15-25 eV	Optimize for maximum product ion intensity.
Dwell Time	100 ms	Sufficient time for data point acquisition across the peak.

Method Validation Protocol

For the protocol to be trustworthy, it must be validated to demonstrate its fitness for purpose, following guidelines such as ICH Q2(R2).^{[11][12][13]}



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Caption: Key Parameters for Analytical Method Validation.

Validation Parameters and Acceptance Criteria

Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS.	No significant interfering peaks at the retention time of the analyte or IS in the blank matrix.
Linearity & Range	Analyze calibration standards at a minimum of 5 concentration levels, in triplicate.	Correlation coefficient (R^2) \geq 0.99. The range is the interval between the lowest and highest concentrations that demonstrate acceptable linearity, accuracy, and precision. [14]
Accuracy	Analyze quality control (QC) samples prepared by spiking blank matrix at 3 concentrations (low, mid, high) across the range.	Mean recovery should be within 85-115% of the nominal value (80-120% at the LOQ).
Precision	Repeatability: Analyze 6 replicates of the low and high QC samples on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.	Relative Standard Deviation (RSD) should not exceed 15% (20% at the LOQ).
Limit of Quantitation (LOQ)	The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.	Signal-to-noise ratio $>$ 10; RSD \leq 20%; Accuracy within 80-120%. [14]
Robustness	Intentionally vary method parameters (e.g., column temperature $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2 units) and assess the impact on results.	The results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion

The protocol described herein provides a robust, specific, and reliable method for the quantitative analysis of 4-Morpholineethanol. By employing its stable isotope-labeled analogue, **4-Morpholineethanol-d4**, as an internal standard, this LC-MS/MS method overcomes common challenges in quantitative analysis, ensuring data of the highest integrity. The detailed steps for sample preparation, instrumental analysis, and method validation offer a complete workflow for implementation in regulated environments, supporting drug development and quality control with confidence.

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